

Spectroscopic Profile of Allyl Cyclohexanepropionate: A Technical Guide

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Compound of Interest

Compound Name: *Allyl cyclohexanepropionate*

Cat. No.: *B1218758*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **Allyl cyclohexanepropionate** (CAS No. 2705-87-5), a fragrance and flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable structural insights for professionals in research and development.

Chemical Structure and Properties

Allyl cyclohexanepropionate, with the IUPAC name prop-2-enyl 3-cyclohexylpropanoate, is a colorless liquid known for its sweet, fruity, pineapple-like aroma. Its fundamental properties are summarized in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₂₀ O ₂
Molecular Weight	196.29 g/mol
IUPAC Name	prop-2-enyl 3-cyclohexylpropanoate
CAS Number	2705-87-5
Boiling Point	91 °C @ 1 mmHg
Density	0.948 g/mL at 25 °C
Refractive Index (n _{20/D})	1.46

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Allyl cyclohexanepropionate** exhibits characteristic signals corresponding to the allyl and cyclohexylpropionate moieties.

Table 1: ¹H NMR Spectroscopic Data for **Allyl cyclohexanepropionate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.98 - 5.85	m	1H	-CH=CH ₂
5.32 - 5.18	m	2H	-CH=CH ₂
4.55	d	2H	-O-CH ₂ -CH=
2.28	t	2H	-CH ₂ -COO-
1.80 - 1.55	m	7H	Cyclohexyl protons, -CH ₂ -CH ₂ -COO-
1.30 - 1.05	m	5H	Cyclohexyl protons
0.95 - 0.80	m	2H	Cyclohexyl protons

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Allyl cyclohexanepropionate**

Chemical Shift (ppm)	Assignment
173.5	C=O (Ester)
132.4	-CH=CH ₂
118.2	-CH=CH ₂
65.0	-O-CH ₂ -
37.5	Cyclohexyl-CH-
34.2	-CH ₂ -COO-
33.1	Cyclohexyl-CH ₂ -
32.8	Cyclohexyl-CH ₂ -
26.5	Cyclohexyl-CH ₂ -
26.2	Cyclohexyl-CH ₂ -

Infrared (IR) Spectroscopy

The IR spectrum of **Allyl cyclohexanepropionate** reveals the presence of key functional groups.

Table 3: IR Spectroscopic Data for **Allyl cyclohexanepropionate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2924	Strong	C-H stretch (aliphatic)
2853	Strong	C-H stretch (aliphatic)
1736	Strong	C=O stretch (ester)
1647	Medium	C=C stretch (alkene)
1160	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **Allyl cyclohexanepropionate** results in a characteristic fragmentation pattern.

Table 4: Mass Spectrometry Data for **Allyl cyclohexanepropionate**

m/z	Relative Intensity (%)	Proposed Fragment
196	5	[M] ⁺ (Molecular ion)
155	20	[M - C ₃ H ₅] ⁺
113	45	[C ₆ H ₁₁ CH ₂ CH ₂ CO] ⁺
95	62	[C ₇ H ₁₁] ⁺
83	100	[C ₆ H ₁₁] ⁺
55	82	[C ₄ H ₇] ⁺
41	99	[C ₃ H ₅] ⁺ (Allyl cation)

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy Protocol

A standardized protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of liquid ester samples.



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NMR Experimental Workflow

Infrared (IR) Spectroscopy Protocol

This protocol outlines the procedure for obtaining the IR spectrum of a neat liquid sample.



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IR Spectroscopy Experimental Workflow

Mass Spectrometry Protocol

This protocol describes the acquisition of an electron ionization (EI) mass spectrum for an organic ester.



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Mass Spectrometry Experimental Workflow

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